4,4-Dimethylhexan-2-one
Overview
Description
Scientific Research Applications
4,4-Dimethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound as an intermediate.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylhexan-2-one can be synthesized through several methods. One common approach involves the alkylation of 2-hexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation of precursor compounds under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as amines or hydrazines, leading to the formation of imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, hydrazines
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Secondary alcohols
Substitution: Imines, hydrazones
Mechanism of Action
The mechanism of action of 4,4-Dimethylhexan-2-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
- 2-Hexanone
- 4-Methyl-2-pentanone
- 3,3-Dimethyl-2-butanone
This comprehensive overview highlights the significance of 4,4-Dimethylhexan-2-one in various scientific and industrial contexts. Its unique structural features and versatile reactivity make it a valuable compound for research and application.
Properties
IUPAC Name |
4,4-dimethylhexan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-8(3,4)6-7(2)9/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHILFBUKAVJSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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